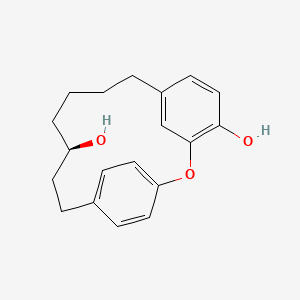

acerogenin A

Description

Structure

3D Structure

Properties

CAS No. |

60503-28-8 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol |

InChI |

InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1 |

InChI Key |

JHRMYLCWJWLUQL-MRXNPFEDSA-N |

Isomeric SMILES |

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3 |

Canonical SMILES |

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3 |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Advanced Isolation Methodologies of Acerogenin a

Botanical Sources and Geographic Distribution

Primary Sources: Acer nikoense Maxim and Related Acer Species

The principal botanical source of acerogenin A is Acer nikoense Maxim, a species of maple native to Japan. researchgate.netnih.gov This plant, particularly its stem bark, has been found to be a rich repository of various diarylheptanoids, including this compound and its structural analogs like acerogenin B and acerogenin M. nih.govwikipedia.orgjst.go.jp The biosynthesis of this compound in the young shoots of Acer nikoense has been studied, confirming its origin within this species.

While Acer nikoense is the most cited source, other species within the Acer (maple) genus also produce a variety of diarylheptanoids, making the Aceraceae family a significant focus for natural product chemists studying this class of compounds. researchgate.netnih.gov

Other Plant Family Sources of Diarylheptanoids Encompassing this compound

The diarylheptanoid structural framework is not exclusive to the Aceraceae family. These compounds are distributed across a number of plant families, although the specific cyclic ether structure of this compound is less common. Diarylheptanoids are typically isolated from the roots, rhizomes, seeds, and bark of these plants. researchgate.netnih.gov Families known to produce a diversity of diarylheptanoids are listed below.

Table 1: Plant Families Known to Contain Diarylheptanoids

| Family | Common Examples |

|---|---|

| Aceraceae | Maple (Acer) |

| Actinidiaceae | Kiwifruit (Actinidia) |

| Betulaceae | Birch (Betula), Alder (Alnus) |

| Burseraceae | Frankincense (Boswellia) |

| Casuarinaceae | Sheoak (Casuarina) |

| Juglandaceae | Walnut (Juglans) |

| Leguminosae | Bean, Pea Family |

| Myricaceae | Bayberry (Myrica) |

| Zingiberaceae | Ginger (Zingiber), Turmeric (Curcuma) |

Advanced Extraction and Isolation Techniques for this compound

The isolation of pure this compound from its natural matrix, such as the stem bark of Acer nikoense, is a multi-step process that begins with extraction followed by sophisticated purification methodologies. The initial step typically involves the extraction of the dried and powdered plant material with a polar solvent like methanol to create a crude extract. jst.go.jp This extract contains a complex mixture of compounds from which this compound must be separated.

Multi-Stage Chromatographic Separations

Following initial extraction, the crude mixture undergoes several stages of chromatographic separation. This process separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The complexity of the plant extract necessitates the use of advanced and often complementary chromatographic techniques to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. It is a high-resolution technique that uses high pressure to pass the solvent and sample mixture through a column packed with a solid adsorbent material.

Guidance and Analysis: HPLC is used to create chemical "fingerprints" of extracts, guiding the isolation process by showing the complexity of the mixture and the relative abundance of the target compound. nih.gov

Purification: Preparative HPLC is employed in the final stages to isolate this compound from closely related compounds and impurities. nih.gov By carefully selecting the column (e.g., C18 reversed-phase) and the mobile phase (often a gradient mixture of solvents like acetonitrile (B52724) and water), researchers can achieve purities exceeding 95%.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary phase, thereby preventing the irreversible adsorption of the sample. This technique is particularly well-suited for the separation of natural products from crude extracts. High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of this method.

Mechanism: In HSCCC, a two-phase solvent system is used. The column is filled with the liquid stationary phase, which is held in place by a strong centrifugal force while the liquid mobile phase is pumped through it. The separation occurs based on the differing partition coefficients of the compounds in the mixture between the two immiscible liquid phases. nih.gov

Application: HSCCC has been successfully applied to the one-step isolation and purification of various diarylheptanoids from plant extracts. nih.gov The selection of an appropriate two-phase solvent system (e.g., composed of n-hexane-ethyl acetate-methanol-water) is crucial for a successful separation. This technique is valued for its ability to handle larger sample loads compared to preparative HPLC, making it an effective method for obtaining significant quantities of pure diarylheptanoids like this compound.

Table 2: Summary of Isolation Techniques

| Technique | Principle | Role in this compound Isolation |

|---|---|---|

| Solvent Extraction | Differential solubility | Creates a crude extract from plant material (e.g., using methanol). |

| HPLC | High-pressure liquid-solid chromatography | Analytical fingerprinting and high-resolution final purification. |

| CCC/HSCCC | Liquid-liquid partition chromatography without a solid support | Preparative-scale separation and purification from crude extracts, avoiding sample loss. |

Column Chromatography (CC) with Various Stationary Phases

Column chromatography (CC) is a principal technique for the separation and purification of this compound from crude plant extracts. The choice of stationary phase is critical and is dependent on the polarity of the compounds to be separated. For the isolation of diarylheptanoids like this compound, various stationary phases are utilized to achieve effective separation.

Commonly, silica (B1680970) gel is employed as the stationary phase due to its high surface area and its ability to separate compounds based on polarity. In this normal-phase chromatography, a non-polar mobile phase is used, and more polar compounds, such as those with hydroxyl groups, will have a stronger interaction with the silica gel and thus elute more slowly.

In addition to silica gel, other stationary phases such as alumina and various polymers can be used. The selection of the stationary phase is a crucial step in developing a successful purification protocol.

A summary of stationary phases used in the separation of complex mixtures is provided in the table below.

| Stationary Phase | Principle of Separation | Typical Applications |

| Silica Gel | Adsorption based on polarity | Purification of organic compounds |

| Alumina | Adsorption based on polarity | Separation of less polar compounds |

| Ion Exchange Resins | Ionic interactions | Separation of charged molecules |

| Porous Polymers | Size exclusion | Separation of macromolecules |

Preparative Techniques for High Purity Isolation

For obtaining high-purity this compound, preparative high-performance liquid chromatography (preparative HPLC) is an indispensable tool. This technique operates on the same principles as analytical HPLC but is designed to handle larger sample loads for the purpose of isolating significant quantities of a specific compound.

The development of a preparative HPLC method often begins with an analytical scale separation to optimize the conditions. Reversed-phase chromatography is frequently employed for the purification of diarylheptanoids. A common stationary phase for this is a C18-silica column, which is non-polar. The mobile phase is typically a polar solvent system, such as a mixture of water and an organic solvent like methanol or acetonitrile.

The process involves scaling up the analytical method to the preparative column, which may involve adjusting the gradient and flow rate to accommodate the larger sample size. The goal is to maximize the resolution between this compound and other closely eluting compounds to achieve the desired purity.

Solvent Extraction Methodologies and Optimization

The initial step in isolating this compound is the extraction from its natural source, primarily the stem bark of Acer nikoense. The choice of solvent and extraction conditions are critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.

Methanol is a commonly used solvent for the extraction of phenolic compounds like diarylheptanoids due to its ability to efficiently solvate these molecules. nih.gov Other solvents such as ethanol (B145695) and acetone have also been utilized for the extraction of similar compounds. nih.gov

The optimization of the extraction process involves considering several parameters, including the choice of solvent, extraction time, temperature, and the ratio of solvent to plant material. Studies on other Acer species have shown that factors like ethanol concentration and extraction time significantly impact the yield of antioxidant compounds. For instance, in the extraction of antioxidants from Acer mono bark, an ethanol concentration of 72-82% and an extraction time of 2.2-3.3 hours were found to be optimal. researchgate.net Similarly, for Acer tegmentosum, optimal extraction of total phenolic content was achieved at 89.34 °C for 7.36 hours with a solvent-to-solid ratio of 184.09. mdpi.com These findings suggest that a systematic optimization of extraction parameters is crucial for efficiently obtaining this compound.

Response surface methodology (RSM) is a statistical approach that can be employed to optimize these extraction conditions by evaluating the effects of multiple variables simultaneously.

Biosynthetic Pathways and Precursor Incorporation Studies of Acerogenin a

Elucidation of Key Biosynthetic Intermediates

The formation of acerogenin A proceeds through several key intermediate stages, with the final macrocycle arising from a linear diarylheptanoid precursor. Total synthesis studies have provided significant insights into the probable nature of these intermediates. A crucial step in the formation of the acerogenin-type macrocycle is the intramolecular cycloetherification of a linear diarylheptanoid. nih.govacs.orglookchem.com This ring-closure reaction forms the characteristic 15-membered diaryl ether ring system.

Synthetic approaches have successfully mimicked this proposed biosynthetic step. For instance, the linear diarylheptanoid 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one has been used as a key precursor. nih.govacs.org Under laboratory conditions, this compound undergoes an intramolecular S(N)Ar reaction to yield the core macrocyclic structure, which can then be converted to this compound through subsequent reduction and demethylation steps. nih.gov The existence of related compounds such as acerogenin C, which is an oxidized precursor to this compound, further supports a stepwise biosynthetic sequence involving specific linear and macrocyclic intermediates. nih.gov

| Intermediate Type | Description | Key Transformation | Supporting Evidence |

| Linear Diarylheptanoid | An open-chain C6-C7-C6 structure with two phenyl rings connected by a seven-carbon chain. | Assembly of the carbon skeleton from precursor units. | Isolation of linear diarylheptanoids from various plants and use in total synthesis. researchgate.netnih.govacs.org |

| Macrocyclic Ketone | A cyclic diarylheptanoid intermediate containing a ketone group on the heptan chain. | Intramolecular cycloetherification of the linear precursor. | Successful ring-closure reactions in total synthesis studies. nih.govlookchem.com |

| Acerogenin C | The direct oxidized precursor to this compound. | Reduction of a ketone to a secondary alcohol. | Chemical reduction of Acerogenin C yields this compound. nih.gov |

Role of Shikimic Acid Pathway in Diarylheptanoid Biosynthesis

The shikimic acid pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic compounds. researchgate.netnih.gov This seven-step enzymatic pathway converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.govslideshare.net Chorismate serves as a critical branch-point metabolite, leading to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govsemanticscholar.org

In the biosynthesis of this compound and other diarylheptanoids, the shikimate pathway provides the essential C6-C3 building blocks (a phenyl ring with a three-carbon side chain). researchgate.netfrontiersin.org Specifically, the two aromatic rings present in the this compound structure are derived from phenylalanine or closely related metabolites originating from this pathway. ishs.org The pathway's role is foundational, as it channels carbon from primary metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway) into the specialized phenylpropanoid pathway, which directly furnishes the aromatic precursors for the diarylheptanoid skeleton. frontiersin.org

Incorporation Studies of L-Phenylalanine and Cinnamic Acid

To confirm the origin of the aromatic rings in this compound, precursor feeding studies using isotopically labeled compounds have been conducted in young shoots of Acer nikoense. These experiments provide direct evidence of the metabolic precursors that are incorporated into the final molecule.

Research has shown that both L-phenylalanine and cinnamic acid are highly efficient precursors for this compound. nii.ac.jp In these studies, radio-labeled versions of these compounds were administered to the plant, and the resulting this compound was analyzed for radioactivity. nih.gov The efficient incorporation of these molecules confirms that this compound is derived from the phenylpropanoid pathway, where the first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. plos.orgnih.gov

The findings from these incorporation studies are summarized below:

| Precursor Fed | Plant System | Observation | Conclusion |

| dl-[3-14C]phenylalanine | Acer nikoense | High incorporation of radioactivity into this compound. nih.gov | L-phenylalanine is a primary precursor for the diarylheptanoid skeleton. |

| [3-14C]cinnamic acid | Acer nikoense | High incorporation of radioactivity into this compound. nih.gov | Cinnamic acid is a key intermediate in the biosynthetic pathway, following phenylalanine. |

Mechanisms of Carbon Skeleton Assembly (e.g., acetate (B1210297) and malonic acid incorporation)

While the shikimate and phenylpropanoid pathways supply the two C6-C3 aromatic units, the assembly of the seven-carbon aliphatic chain that links them involves a different mechanism, likely a polyketide synthesis pathway. This process involves the sequential addition of two-carbon units derived from acetate or malonate.

Incorporation studies have investigated the role of these small carboxylic acids in forming the heptan chain. Experiments using labeled acetate and malonic acid demonstrated that the C-2 carbon of both molecules was efficiently incorporated into the this compound structure. nii.ac.jp This pattern of incorporation is characteristic of biosynthesis via the polyketide pathway. The proposed mechanism involves the condensation of a starter molecule, likely a cinnamoyl-CoA derivative (the first C6-C3 unit), with multiple extender units of malonyl-CoA (derived from acetate). A final condensation with another phenylpropanoid-derived unit would complete the linear diarylheptanoid carbon skeleton before cyclization.

The results of these feeding experiments are detailed in the following table:

| Labeled Precursor | Observation | Interpretation |

| [2-14C] Sodium Acetate | Efficient incorporation of the label into this compound. nii.ac.jp | The heptan chain is assembled from two-carbon acetate units. |

| [2-14C] Malonic Acid | Efficient incorporation of the label into this compound. nii.ac.jp | Malonic acid (as malonyl-CoA) serves as the direct extender unit in the polyketide synthesis. |

| [1-14C] Sodium Acetate | Inefficient incorporation into this compound. nii.ac.jp | Consistent with the polyketide pathway, where the carboxyl carbon (C-1) of the extender unit is lost as CO2 during condensation. |

Proposed Enzymatic Transformations and Catalysis

The biosynthesis of this compound from basic precursors requires a series of specific enzymatic transformations. While the complete enzymatic cascade has not been fully elucidated in Acer nikoense, a plausible sequence can be proposed based on known biochemical reactions in plant secondary metabolism and insights from total synthesis.

Phenylpropanoid Pathway Initiation: The process begins with phenylalanine ammonia-lyase (PAL) , which converts L-phenylalanine into cinnamic acid. plos.org This is followed by the action of cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) to produce cinnamoyl-CoA or related activated thioesters. plos.org

Carbon Skeleton Assembly: A chalcone synthase (CHS)-like or polyketide synthase (PKS) enzyme is proposed to catalyze the core assembly. This enzyme would use a cinnamoyl-CoA derivative as a starter unit and catalyze sequential Claisen condensations with malonyl-CoA extender units to build the heptan chain. nii.ac.jp

Reductive and Tailoring Steps: Before cyclization, the polyketide chain likely undergoes modifications. A ketoreductase enzyme would reduce a specific carbonyl group on the newly formed heptan chain to a hydroxyl group, a key feature of the final this compound structure.

Macrocyclization: The formation of the diaryl ether bond is a critical step. This is likely catalyzed by an oxidative coupling enzyme , possibly a cytochrome P450 monooxygenase or a laccase. These enzymes can catalyze the formation of ether linkages between phenolic rings, leading to the cyclization of the linear precursor into the stable macrocyclic structure of this compound. nih.govlookchem.com

This proposed sequence integrates multiple enzyme classes to construct the complex architecture of this compound, starting from primary metabolites and proceeding through a series of highly controlled biosynthetic steps.

Chemical Synthesis Strategies and Derivatization of Acerogenin a

Total Synthesis Approaches to Acerogenin A

The total synthesis of this compound has been accomplished through several distinct strategies, primarily centered on the crucial macrocyclization step that forms the defining diaryl ether bond. These approaches provide flexibility and have enabled the synthesis of not only this compound but also other members of the acerogenin family.

Intramolecular SNAr Cyclization Methodologies

A highly effective and convergent strategy for the synthesis of this compound and related macrocycles employs an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction as the key ring-closing step. This approach relies on a carefully designed linear diarylheptanoid precursor where one aromatic ring is activated towards nucleophilic attack by a strategically placed electron-withdrawing group.

A representative synthesis involves the linear precursor 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one. In this molecule, the fluorine atom is activated by the ortho-nitro group, making the aromatic ring electron-deficient and susceptible to nucleophilic attack from the phenolic hydroxyl group on the other aryl ring. The cycloetherification is typically carried out under mild conditions, for instance, using cesium fluoride (CsF) in dimethylformamide (DMF) at room temperature. This reaction proceeds in high yield (often around 95%) to furnish the macrocyclic ketone intermediate.

Subsequent chemical transformations are then required to complete the synthesis. The nitro group, having served its purpose as an activating group, is removed, and the ketone is stereoselectively reduced to the secondary alcohol, yielding this compound. This SNAr-based macrocyclization has proven to be a robust and high-yielding method, forming the cornerstone of a unified strategy for accessing various acerogenin-type natural products. nih.govmdpi.com

Ullman Reaction-Based Cyclization

An alternative and classical approach to forming the crucial diaryl ether bond in this compound is through an intramolecular Ullmann condensation. The Ullmann reaction is a well-established, copper-catalyzed coupling between an aryl halide and an alcohol (or phenol). researchgate.netnih.gov In the context of this compound synthesis, this involves a linear diarylheptanoid precursor containing a phenolic hydroxyl group on one ring and a halogen (typically iodine or bromine) on the other.

The macrocyclization is achieved by treating the precursor with a copper catalyst, often in the form of copper powder or a copper(I) salt, at elevated temperatures in a high-boiling polar solvent like pyridine or DMF. A base is required to deprotonate the phenol, generating the nucleophilic phenoxide. While effective, classical Ullmann conditions can be harsh, requiring high temperatures and stoichiometric amounts of copper. researchgate.net Modern modifications of the Ullmann reaction, utilizing ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can facilitate the coupling under milder conditions. nih.gov This methodology has been successfully applied to the synthesis of this compound and other cyclic diarylheptanoids, providing a valuable alternative to the SNAr approach. researchgate.net

| Feature | Intramolecular SNAr Cyclization | Intramolecular Ullmann Reaction |

| Key Precursor | Aryl fluoride with ortho-nitro group, phenol | Aryl halide, phenol |

| Catalyst/Reagent | Base (e.g., CsF) | Copper catalyst (e.g., Cu(I) salt) |

| Reaction Conditions | Mild (e.g., room temperature) | Typically harsh (high temperature), but can be moderated |

| Key Bond Formed | C(aryl)-O bond | C(aryl)-O bond |

| Advantage | High yields, mild conditions | Classical, well-established method |

Other Macrocyclization Strategies for Diarylheptanoid Ring Systems

While SNAr and Ullmann reactions are the primary methods for constructing the diaryl ether linkage in this compound, other macrocyclization strategies are prevalent in the synthesis of large ring systems and could be conceptually applied to diarylheptanoid frameworks. These methods are particularly relevant for creating analogs with different linker chemistries.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming large rings by joining two terminal alkenes. A linear diarylheptanoid precursor functionalized with terminal alkene chains could be cyclized using a ruthenium catalyst (e.g., Grubbs catalyst). This would result in a macrocycle containing a carbon-carbon double bond instead of a diaryl ether, yielding a carba-analog of this compound.

Azide-Alkyne Cycloadditions: The copper-catalyzed "click" reaction between an azide and a terminal alkyne to form a triazole ring is another highly efficient macrocyclization method. A linear precursor with an azide at one end and an alkyne at the other could be cyclized to produce a macrocycle containing a triazole linker, offering a stable and synthetically accessible analog. nih.govresearchgate.net

Intramolecular Diels-Alder Reaction: For certain diarylheptanoid structures, particularly those with appropriate unsaturation in the heptanoid chain, an intramolecular Diels-Alder reaction can be a plausible pathway for cyclization, leading to complex polycyclic systems related to phenylphenalenones. researchgate.net

These alternative strategies highlight the synthetic versatility available for creating diverse macrocyclic diarylheptanoid libraries.

Stereoselective Synthesis of Chiral Centers

This compound possesses a single stereocenter at the C-3 position of the heptane (B126788) chain, which exists as a secondary alcohol. The control of this stereochemistry is a critical aspect of its total synthesis. In the synthetic routes that proceed via a ketone intermediate (such as those using SNAr or Ullmann cyclization), the final step often involves the stereoselective reduction of this ketone.

This transformation is typically achieved using chiral reducing agents or substrate-controlled reduction methods to selectively produce the desired enantiomer or diastereomer. Reagents such as those derived from borohydrides modified with chiral auxiliaries can provide high levels of stereocontrol. The successful installation of this chiral center is essential to obtain the naturally occurring enantiomer of this compound and to fully replicate its biological activity.

Semi-Synthetic Modifications and Analog Generation

Beyond the total synthesis of the natural product, significant effort has been directed toward the synthesis of this compound analogs to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic potential.

Directed Derivatization for Enhanced Biological Activity

Research into the biological activities of cyclic diarylheptanoids (CDHs) has spurred the synthesis of various analogs to identify key structural features responsible for their effects, such as anticancer activity. researchgate.net By systematically modifying the substitution patterns on the aromatic rings and altering the heptanoid backbone of linear precursors, libraries of novel CDHs can be generated using established macrocyclization techniques like the Ullmann reaction. researchgate.net

These studies have revealed important SAR insights. For example, the antiproliferative activity of CDHs against human breast cancer cells (T47D) was found to be sensitive to the substitution pattern on the aryl rings. The analog pterocarine demonstrated potent activity with an IC50 value of 0.63 μM. researchgate.net Furthermore, some synthesized analogs were found to inhibit topoisomerase-IIα, a key enzyme in DNA replication, suggesting a potential mechanism for their anticancer effects. researchgate.net The generation and biological evaluation of these analogs allow for the optimization of activity and selectivity, guiding the design of more potent and targeted therapeutic agents based on the this compound scaffold.

| Compound | Key Structural Feature | Reported Biological Activity Highlight |

| This compound | Natural Product | - |

| Pterocarine | Analog | Strong antiproliferative activity against T47D cells (IC50 = 0.63μM) researchgate.net |

| Galeon | Analog | Low activity against several bacterial strains, suggesting selectivity for cancer cells researchgate.net |

| Analog 2b | Synthetic Analog | Showed 30% inhibition of topoisomerase-IIα activity at 100μM researchgate.net |

The total synthesis of this compound has been successfully achieved through a convergent strategy that hinges on a key macrocyclization step. A prominent approach involves the intramolecular nucleophilic aromatic substitution (SNAr) reaction to forge the crucial diaryl ether bond.

In a representative synthesis, the linear precursor is meticulously assembled from two aromatic fragments and a seven-carbon aliphatic chain. One of the aromatic units is typically activated for nucleophilic attack, for instance, by the presence of an electron-withdrawing group like a nitro group, ortho or para to a leaving group such as a fluorine atom. The other aromatic moiety bears a phenolic hydroxyl group that acts as the intramolecular nucleophile.

The pivotal macrocyclization is then effected under carefully optimized conditions, often employing a base to deprotonate the phenol and facilitate the ring-closing SNAr reaction. The choice of solvent and reaction concentration is critical to favor the intramolecular process over competing intermolecular polymerization. High-dilution conditions are conventionally employed to minimize the likelihood of intermolecular reactions.

An alternative strategy for the key macrocyclization step involves an intramolecular Ullmann condensation. This classical copper-catalyzed reaction provides another avenue to construct the diaryl ether linkage, though it can sometimes require harsh reaction conditions.

Following the successful formation of the macrocyclic core, the synthesis is completed through a series of functional group manipulations. These endgame steps may include the reduction of a ketone to the corresponding alcohol present in this compound and the removal of any protecting groups used during the synthesis.

The established synthetic routes also pave the way for the derivatization of this compound. By intercepting late-stage intermediates or by direct modification of the natural product, a variety of derivatives can be prepared. These modifications can include esterification or etherification of the hydroxyl groups, or alteration of the aliphatic chain, allowing for the exploration of structure-activity relationships.

| Key Reaction | Description | Typical Reagents and Conditions |

| Intramolecular SNAr | Formation of the diaryl ether linkage via nucleophilic aromatic substitution. | Base (e.g., Cs2CO3, K2CO3), high-dilution, polar aprotic solvent (e.g., DMF, DMSO). |

| Intramolecular Ullmann Condensation | Copper-catalyzed formation of the diaryl ether bond. | Copper salt (e.g., CuI, Cu2O), base, high temperature. |

| Reduction | Conversion of a ketone to a secondary alcohol. | Reducing agents (e.g., NaBH4, LiAlH4). |

Synthesis of Structural Analogs for Mechanistic Probing

The synthesis of structural analogs of this compound is crucial for elucidating its mechanism of action and for identifying the key structural features responsible for its biological activities. By systematically modifying different parts of the molecule, researchers can probe its interactions with biological targets.

One area of focus for analog synthesis is the modification of the macrocyclic ring. Analogs with different ring sizes can be synthesized to investigate the importance of the 15-membered macrocycle for biological activity. Furthermore, the nature and position of substituents on the aromatic rings can be varied. For instance, analogs with altered patterns of hydroxylation and methoxylation can help to map the binding pocket of a target protein.

Another strategy involves the synthesis of analogs with modified aliphatic linkers. The length and rigidity of the seven-carbon chain can be altered to understand its role in orienting the two aromatic rings. Additionally, the hydroxyl group on the aliphatic chain can be removed, inverted, or replaced with other functional groups to probe its significance in hydrogen bonding or as a point of metabolic transformation.

For example, a series of macrocyclic diarylheptanoid derivatives of this compound has been synthesized to explore their potential as antibacterial agents. In these studies, the amine and other functional groups were introduced to expand the structure-activity relationship. nih.gov These analogs, by virtue of their designed structural changes, serve as molecular probes to dissect the intricate relationship between the structure of this compound and its biological function. While some of these analogs have been evaluated for activities such as osteogenic potential, detailed mechanistic studies using these specific analogs are still emerging. nih.gov

Synthetic Challenges and Methodological Advancements

The synthesis of this compound is not without its challenges, many of which are inherent to the construction of macrocyclic natural products. The key macrocyclization step is often the most formidable obstacle. Achieving high yields in this ring-closing reaction requires overcoming the entropic penalty associated with bringing the two ends of a long, flexible chain together. Competing intermolecular reactions that lead to dimers and higher-order oligomers are a constant concern.

The formation of the biaryl ether linkage can also be challenging. In the SNAr approach, the aromatic ring undergoing substitution must be sufficiently electron-deficient to be susceptible to nucleophilic attack, which can limit the scope of the reaction. The Ullmann condensation, while a powerful tool, has historically been plagued by issues of reproducibility and the need for high reaction temperatures, although significant methodological advancements have been made.

One of the key advancements in the synthesis of this compound and related diarylheptanoids has been the development of more efficient and milder conditions for the macrocyclization and biaryl ether formation steps. For instance, the use of palladium and copper catalysts with specifically designed ligands has improved the efficiency and functional group tolerance of Ullmann-type couplings. These improved methods often allow the reactions to be carried out at lower temperatures and with greater predictability.

Furthermore, a deeper understanding of the conformational preferences of the linear precursors has led to strategies that pre-organize the molecule for cyclization. Computational studies and conformational analysis can guide the design of precursors that are biased towards a conformation that facilitates the desired intramolecular reaction, thereby increasing the efficiency of the macrocyclization. acs.org

Overcoming potential steric hindrance during the coupling of the molecular fragments is another significant challenge. The development of highly reactive catalysts and optimized reaction conditions has been instrumental in addressing this issue, allowing for the efficient synthesis of even sterically congested diarylheptanoids.

Biological Activities and Mechanistic Investigations of Acerogenin a

In Vitro Cellular and Molecular Studies

Acerogenin A, a diarylheptanoid isolated from the stem bark of Acer nikoense Maxim, has been the subject of scientific investigation to elucidate its potential therapeutic properties. In vitro studies, which are conducted using cells and molecules outside their normal biological context, have provided the primary foundation for understanding the biological activities of this natural compound. These studies have focused on its effects at the cellular and molecular level, particularly in the contexts of neuroprotection and anti-inflammation.

Neuroprotective Activities in Neuronal Cell Models

Oxidative stress is a significant contributor to the degeneration of neurons in a variety of central nervous system (CNS) diseases, including Alzheimer's disease and Parkinson's disease. Research into the neuroprotective potential of this compound has utilized neuronal cell models to simulate the conditions of oxidative damage and to assess the compound's ability to mitigate these effects.

Studies have demonstrated that this compound exhibits a significant neuroprotective effect against oxidative stress-induced cell death in mouse hippocampal HT22 neuronal cells. nih.govjst.go.jpnih.gov When these cells are exposed to high concentrations of glutamate, it triggers a cascade of events leading to oxidative toxicity and ultimately, cell death. Pre-treatment of these cells with this compound has been shown to protect them from this glutamate-induced damage. nih.govjst.go.jpnih.gov

The protective mechanism appears to be linked to the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant properties. nih.govjst.go.jpnih.gov The expression of HO-1 is regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response. nih.govjst.go.jpnih.gov this compound has been found to promote the translocation of Nrf2 into the nucleus, thereby activating the transcription of the HO-1 gene. nih.govjst.go.jpnih.gov This upregulation of HO-1 is believed to be a crucial component of the neuroprotective action of this compound against oxidative stress. nih.govjst.go.jpnih.gov

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Cytotoxicity in HT22 Cells

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Glutamate (5 mM) | ~50 |

| This compound (µM) + Glutamate (5 mM) | Concentration-dependent increase |

Note: This table is illustrative and based on findings from cited research. Actual values may vary between experiments.

A key aspect of oxidative stress is the excessive production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. mdpi.com this compound has been shown to effectively reduce the generation of ROS in HT22 neuronal cells that have been subjected to glutamate-induced oxidative stress. nih.govnih.gov

The reduction in ROS levels is a direct consequence of the enhanced antioxidant capacity of the cells, which is bolstered by the this compound-induced expression of HO-1. nih.govnih.gov By mitigating the accumulation of ROS, this compound helps to preserve cellular integrity and prevent the downstream events that lead to apoptosis, or programmed cell death. nih.govnih.gov This modulation of ROS generation is a critical component of its neuroprotective activity. nih.govnih.gov

Table 2: Effect of this compound on ROS Generation in Glutamate-Treated HT22 Cells

| Treatment | ROS Level (relative to control) |

|---|---|

| Control | 1.0 |

| Glutamate (5 mM) | Significant increase |

| This compound (µM) + Glutamate (5 mM) | Concentration-dependent decrease |

Note: This table is illustrative and based on findings from cited research. Actual values may vary between experiments.

Anti-Inflammatory Effects

Inflammation is a complex biological response that is essential for host defense but can also contribute to the pathology of various diseases when dysregulated. The potential anti-inflammatory properties of this compound have been explored in cellular models of inflammation.

Nitric oxide (NO) is a signaling molecule that plays a dual role in inflammation. While it has anti-inflammatory effects under normal conditions, its overproduction during an inflammatory response can be detrimental. nih.gov In vitro studies on other diarylheptanoids, the chemical class to which this compound belongs, have demonstrated an inhibitory effect on the production of NO in lipopolysaccharide (LPS)-activated macrophage cell lines, such as RAW 264.7 and J774.1. nih.govjst.go.jpnih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells. nih.gov

While direct studies on this compound's effect on NO production in macrophages are not extensively available in the reviewed literature, the findings from related diarylheptanoids suggest that this compound may also possess the ability to inhibit NO production in these inflammatory models. This inhibitory action is often linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the high-output production of NO during inflammation.

The inflammatory response involves the release of a variety of signaling molecules, including inflammatory mediators and cytokines, which orchestrate the complex cellular events of inflammation. mdpi.com These molecules include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.net

Specific data on the direct effects of this compound on the production of these particular inflammatory mediators and cytokines in macrophage models is not extensively detailed in the currently available scientific literature. However, a study on acerogenin M, another diarylheptanoid isolated from Acer nikoense, demonstrated marked anti-inflammatory effects in a mouse model of TPA-induced inflammation. nih.gov This suggests that compounds from this class have the potential to modulate inflammatory pathways, though further research is required to specifically elucidate the role of this compound in the regulation of inflammatory mediators and cytokines.

Osteoblast Differentiation Stimulation

This compound has been identified as a stimulator of osteoblast differentiation, the process by which precursor cells develop into mature bone-forming cells. nih.gov Studies using mouse preosteoblastic MC3T3-E1 cells show that diphenyl ether-type cyclic diarylheptanoids, including this compound, promote osteoblastogenesis. researchgate.net The compound was observed to stimulate the proliferation of both MC3T3-E1 osteoblastic cells and RD-C6 osteoblastic cells, a cell line deficient in the key transcription factor Runx2. nih.gov

Alkaline phosphatase (ALP) is a key enzyme and an early marker of osteoblast differentiation, playing a crucial role in bone mineralization. researchgate.netplos.org this compound has demonstrated a significant ability to increase ALP activity. nih.govresearchgate.net This effect was observed not only in the MC3T3-E1 and RD-C6 cell lines but also in primary calvarial osteoblastic cells isolated from newborn mice. nih.gov The promotion of ALP activity by this compound occurred without the compound affecting cell proliferation, indicating a specific effect on differentiation pathways. researchgate.net This stimulatory effect on a primary marker of early osteoblast development underscores the compound's osteogenic potential. researchgate.net

The differentiation of osteoblasts is governed by a network of transcription factors that regulate the expression of bone-specific genes. Key among these are Runx2, Osterix (Osx), and Osteocalcin (B1147995) (OCN). nih.gov this compound has been shown to modulate the expression of these critical genes. nih.gov

In studies using MC3T3-E1 cells and primary osteoblasts, treatment with this compound led to an increased expression of mRNAs for Osteocalcin, Osterix, and Runx2. nih.gov Osteocalcin is a protein produced by mature osteoblasts and is considered a late-stage marker of differentiation. researchgate.net The ability of this compound to also increase the protein production of osteocalcin further supports its role in promoting the later stages of osteoblast maturation and mineralization. researchgate.net

Interestingly, this compound also stimulated the mRNA expression of Osteocalcin and Osterix in RD-C6 cells, which are deficient in Runx2. nih.gov This suggests that this compound can stimulate osteoblast differentiation through both Runx2-dependent and Runx2-independent pathways. nih.gov

Table 1: Effect of this compound on Osteoblast-Related Gene Expression

| Cell Line / Type | Gene | Effect of this compound Treatment | Implied Pathway | Citation |

| MC3T3-E1 Cells | Osteocalcin | Increased mRNA Expression | Runx2-dependent | nih.gov |

| MC3T3-E1 Cells | Osterix | Increased mRNA Expression | Runx2-dependent | nih.gov |

| MC3T3-E1 Cells | Runx2 | Increased mRNA Expression | Runx2-dependent | nih.gov |

| Primary Osteoblasts | Osteocalcin | Increased mRNA Expression | Runx2-dependent | nih.gov |

| Primary Osteoblasts | Osterix | Increased mRNA Expression | Runx2-dependent | nih.gov |

| Primary Osteoblasts | Runx2 | Increased mRNA Expression | Runx2-dependent | nih.gov |

| RD-C6 Cells (Runx2-deficient) | Osteocalcin | Increased mRNA Expression | Runx2-independent | nih.gov |

| RD-C6 Cells (Runx2-deficient) | Osterix | Increased mRNA Expression | Runx2-independent | nih.gov |

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a pivotal role in the formation of bone and cartilage. nih.gov The signaling cascade initiated by BMPs is crucial for inducing the expression of key osteogenic transcription factors like Runx2. nih.govnih.gov Research indicates that the osteogenic activity of this compound is mediated through the activation of the BMP signaling pathway. nih.gov

Treatment of MC3T3-E1 cells with this compound for three days resulted in increased mRNA expression levels of Bmp-2, Bmp-4, and Bmp-7. nih.gov To confirm the necessity of this pathway for this compound's effects, experiments were conducted using noggin, a specific antagonist of BMP. nih.gov The addition of noggin was found to inhibit the increase in Osteocalcin, Osterix, and Runx2 mRNA expression that was induced by this compound. nih.govnih.gov These findings strongly indicate that this compound exerts its stimulatory effects on osteoblast differentiation by activating BMP action. nih.govnih.gov

Hepatoprotective Investigations in Cellular Models

Cellular models, particularly the human liver cancer cell line HepG2, are standard tools for in vitro evaluation of the potential hepatoprotective effects of chemical compounds against toxin-induced liver damage. nih.govmdpi.commdpi.com While various natural compounds have been assessed using this model, there is no available information from the performed searches regarding specific investigations into the hepatoprotective activity of this compound.

Vasorelaxant Effects

The relaxation of blood vessels is a critical physiological process, and various natural compounds have been investigated for their vasorelaxant properties, often using isolated rat aortic rings. jst.go.jpnih.gov An investigation into the organic extract from the heartwood of Acer nikoense, the plant source of this compound, demonstrated that the extract possesses vasorelaxant activity. However, the study attributed these effects to other constituents isolated from the extract, specifically the coumarin (B35378) scopoletin (B1681571) and the coumarinolignans cleomiscosin A and aquillochin. The research did not identify this compound as contributing to this effect, and no other studies were found that specifically examined the vasorelaxant potential of this compound.

Influence on Mitochondrial Electron Transport Chain and ATP Formation (via "acerogenin activity")

The mitochondrion, a central organelle for cellular energy production, houses the electron transport chain (ETC), a series of protein complexes that are critical for generating adenosine (B11128) triphosphate (ATP). mdpi.com The ETC facilitates a sequence of redox reactions, using electron donors like NADH and succinate, to pump protons across the inner mitochondrial membrane. embopress.org This process establishes an electrochemical gradient that drives ATP synthase (also known as Complex V) to produce ATP, the cell's primary energy currency. youtube.comnih.gov

Disruptions in the ETC can lead to mitochondrial dysfunction, characterized by impaired ATP synthesis and increased production of reactive oxygen species (ROS). nih.gov A class of natural compounds known as acetogenins (B1209576), to which this compound belongs, has been identified as potent inhibitors of the mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase). embopress.org Cryo-electron microscopy studies reveal that acetogenins bind within the hydrophobic ubiquinone-access channel of Complex I. embopress.org Their high hydrophobicity combined with specifically spaced hydrophilic parts allows them to "lock" into the channel, effectively blocking the passage of ubiquinone and thus inhibiting the enzyme. embopress.org

This inhibition of Complex I disrupts the flow of electrons, which is expected to decrease the proton-motive force across the inner mitochondrial membrane. embopress.org A reduction in this gradient directly hampers the ability of ATP synthase to produce ATP. nih.gov While direct studies measuring ATP levels following this compound treatment are limited, its inhibitory action on a key component of the ETC suggests a significant influence on cellular energy homeostasis. Furthermore, some compounds are known to inhibit the reverse hydrolytic activity of ATP synthase, which can occur during respiratory chain defects, thereby preserving cellular ATP levels. nih.govnih.gov

Detailed Cellular and Molecular Mechanisms of Action

This compound modulates several critical intracellular signaling pathways to orchestrate its cytoprotective effects. Its mechanism is primarily linked to the activation of antioxidant defenses through a cascade involving PI3K/Akt and Nrf2/HO-1 signaling.

A primary defense mechanism against cellular oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. youtube.com Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In response to stress signals or specific chemical activators, Nrf2 is released from Keap1 and translocates to the nucleus. youtube.com There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of numerous cytoprotective and antioxidant proteins. embopress.orgnih.gov

One of the most crucial target genes regulated by Nrf2 is HMOX1, which encodes for Heme Oxygenase-1 (HO-1). nih.gov HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, products which themselves have antioxidant and anti-inflammatory properties. nih.govresearchgate.net Research demonstrates that this compound provides neuroprotective effects against glutamate-induced oxidative injury by significantly inducing the expression of HO-1. embopress.org This effect is mediated by an increased nuclear translocation of Nrf2, confirming that this compound is an activator of the Nrf2/HO-1 axis. embopress.org The inhibition of HO-1 activity, for instance by using Tin Protoporphyrin IX (SnPP), has been shown to counteract the protective effects of this compound, underscoring the critical role of HO-1 induction in its mechanism of action. embopress.org

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, and proliferation. nih.govnih.gov The pathway is typically initiated by extracellular signals that activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). mdpi.com PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov Once recruited to the membrane, Akt is activated through phosphorylation. mdpi.com Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis. nih.gov

Studies have definitively linked this compound to the activation of this pathway. Its protective effects are, in part, channeled through the stimulation of PI3K/Akt signaling. embopress.org Specifically, treatment with this compound has been shown to increase the phosphorylation of Akt. embopress.org This activation of Akt is a critical upstream event that subsequently triggers the Nrf2/HO-1 signaling axis, demonstrating a direct mechanistic link between these two major pathways in the cellular response to this compound. embopress.org

The modulation of cellular signaling pathways by a compound ultimately manifests as changes in the expression of specific genes. Gene expression profiling, often conducted using techniques like DNA microarrays or RNA-sequencing, allows for a broad, genome-wide analysis of these changes. nih.gov

For this compound, comprehensive gene expression profiling studies are not extensively available in the reviewed literature. However, its well-defined impact on the Nrf2 signaling pathway provides clear evidence for the regulation of at least one specific and highly significant gene: HMOX1. As detailed previously, this compound treatment leads to a marked upregulation of HMOX1 gene expression, resulting in higher levels of the HO-1 protein. embopress.org Given that Nrf2 activation is known to regulate a battery of genes containing an Antioxidant Response Element (ARE), it is highly probable that this compound also modulates other Nrf2-dependent genes involved in detoxification and antioxidant defense, such as those for NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) peroxidases. nih.gov

Table 1: Effect of this compound on Key Protein Expression and Activation This table is interactive. Click on the headers to sort the data.

| Target Protein | Effect | Mechanism | Pathway | Reference |

|---|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Increased Expression | Upregulation of HMOX1 gene transcription via Nrf2 activation. | Nrf2/HO-1 | embopress.org |

| Akt (Protein Kinase B) | Increased Phosphorylation (Activation) | Upstream activation of the PI3K pathway. | PI3K/Akt | embopress.org |

| Nrf2 | Increased Nuclear Translocation | Release from Keap1 inhibition, promoted by PI3K/Akt signaling. | Nrf2/HO-1 | embopress.org |

Identifying the direct molecular target of a small molecule is fundamental to fully understanding its mechanism of action and is a critical step in drug discovery. nih.gov This process involves pinpointing the specific protein or receptor to which the compound initially binds to trigger its downstream effects. Various advanced techniques, including affinity-based pull-down assays, drug affinity responsive target stability (DARTS), and computational modeling, are employed for this purpose. nih.gov These methods allow researchers to detect direct physical interactions between a ligand (the small molecule) and its receptor protein within the complex cellular environment. youtube.com

In the case of this compound, the specific, primary protein target that it directly binds to has not yet been elucidated in the available scientific literature. Current research has successfully identified its influence on downstream signaling components, such as the activation of the PI3K/Akt pathway. embopress.org However, the initial receptor or enzyme that this compound interacts with to initiate this cascade remains an area for future investigation.

Signaling cascades are series of molecular interactions that transmit a signal from the cell's exterior or from one internal compartment to another, ultimately resulting in a specific cellular response. youtube.com These cascades allow for signal amplification and integration, enabling the cell to respond appropriately to various stimuli.

This compound exerts its biological activity by modulating a key cytoprotective signaling cascade. The mechanism begins with the activation of the PI3K/Akt pathway, evidenced by the increased phosphorylation of Akt. embopress.org This initial event serves as a trigger for a subsequent cascade involving the Nrf2 transcription factor. The activated PI3K/Akt pathway promotes the release and nuclear translocation of Nrf2. embopress.org Once in the nucleus, Nrf2 activates the transcription of target genes, most notably Heme Oxygenase-1 (HO-1). embopress.org Therefore, this compound modulates a hierarchical signaling network where the PI3K/Akt pathway acts upstream to switch on the Nrf2/HO-1 defensive axis, leading to enhanced protection against cellular stress. embopress.org

Preclinical In Vivo Pharmacological Investigations (Non-Human Models)

A thorough review of existing research reveals a significant gap in the in vivo evaluation of this compound. The following sections detail the current state of knowledge based on available data.

Efficacy Studies in Disease Models (e.g., neurodegeneration, inflammation)

Currently, there is a lack of published in vivo studies demonstrating the efficacy of this compound in established animal models of neurodegeneration or inflammation. Research has primarily focused on its effects in cell cultures. For instance, in vitro studies have shown that this compound exhibits neuroprotective potential by shielding neuronal cells from oxidative stress-induced death. This has been observed in mouse hippocampal HT22 cells, where this compound was found to upregulate heme oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system.

While these in vitro findings are promising and suggest a potential therapeutic application in neurodegenerative conditions, they have not yet been translated into live animal models to assess their real-world efficacy. Standard in vivo models for neurodegeneration include those mimicking Alzheimer's and Parkinson's disease, while inflammation is often studied using models like carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation. ijpras.comresearchgate.netscielo.braccscience.com The absence of this compound in the literature related to these models indicates that its therapeutic potential in a complex biological system remains to be explored.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarkers are crucial for understanding how a compound affects its target in a living organism. These markers can provide evidence of target engagement and help in determining the optimal dosage. At present, there are no available in vivo studies that have analyzed pharmacodynamic biomarkers following the administration of this compound in animal models. Such studies would be a critical next step in its preclinical development to understand its mechanism of action and dose-response relationship in a physiological context.

Exploratory Studies in Animal Models for Specific Biological Endpoints

Exploratory in vivo studies are essential for identifying the broader biological effects of a new compound. These can include assessments of general physiological changes, target organ effects, and other specific biological outcomes. A comprehensive search of scientific databases did not yield any exploratory in vivo studies for this compound for any specific biological endpoints.

Comparative Biological Activities of this compound with Related Diarylheptanoids

Direct in vivo comparative studies between this compound and other structurally related diarylheptanoids, such as curcumin (B1669340) or other acerogenins, are not currently available in the scientific literature. While numerous studies have investigated the in vivo bioactivities of curcumin, often in comparison to other compounds or formulations to enhance its bioavailability, this compound has not been included in these comparative analyses. nih.govnih.govmdpi.comresearchgate.netdovepress.com

In vitro research has been conducted on other related compounds, such as acerogenin C, which has also demonstrated neuroprotective effects in mouse hippocampal cell lines through similar mechanisms involving the Nrf-2/HO-1 signaling pathway. nih.govspandidos-publications.com These findings suggest that neuroprotection may be a common feature of this subclass of diarylheptanoids, but in vivo comparative studies would be necessary to determine the relative potency and efficacy of each compound.

Structure Activity Relationship Sar Studies of Acerogenin a and Its Analogs

Identification of Key Pharmacophores and Structural Motifs for Activity

The biological activity of acerogenin A, a macrocyclic diarylheptanoid, is intrinsically linked to its unique three-dimensional structure. A pharmacophore model, which represents the essential steric and electronic features required for bioactivity, can be proposed based on the analysis of its structure and comparison with other bioactive natural products. nih.govnih.gov The key pharmacophoric features of this compound are thought to include:

The Macrocyclic Ring System: The 15-membered macrocyclic ring provides a rigid scaffold that correctly orients the aromatic rings and the heptane (B126788) chain for optimal interaction with biological targets. This conformational constraint is a critical determinant of activity.

Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are key hydrogen bond donors and acceptors, enabling interactions with amino acid residues in the binding pockets of target proteins. researchgate.net Their position and acidity are important for activity.

The Heptane Chain: The seven-carbon chain connecting the two aryl moieties contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins. The flexibility and conformation of this chain are also likely to be important.

The Chiral Center: The stereochemistry of the hydroxyl group on the heptane chain can significantly impact biological activity, as different stereoisomers can have distinct binding affinities for their targets.

These structural motifs collectively define the pharmacophore of this compound and are the primary focus of modification in SAR studies.

Impact of Structural Modifications on Biological Potency and Selectivity

Key areas of structural modification and their likely impact include:

Modification of the Aromatic Rings:

Substitution Pattern: Altering the position and nature of substituents on the aromatic rings can significantly affect activity. For instance, the introduction of additional hydroxyl or methoxy (B1213986) groups could enhance hydrogen bonding interactions but may also alter the electronic properties and metabolic stability of the compound.

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic systems, such as naphthyl or heterocyclic rings, can explore new binding interactions and improve potency. pharmacophorejournal.com

Modification of the Heptane Chain:

Chain Length: Varying the length of the alkyl chain can modulate the distance between the two aromatic rings, which could be critical for fitting into the target's binding site.

Introduction of Unsaturation or Functional Groups: The introduction of double or triple bonds could rigidify the chain and introduce new interaction points. The addition of other functional groups, such as ketones or amides, could also lead to new interactions and altered biological profiles.

Modification of the Macrocyclic Ring:

Ether Linkage Replacement: Replacing the ether linkage with other functionalities like an ester, amide, or a direct C-C bond would dramatically change the molecule's shape and electronic properties, likely leading to a significant change in activity.

The following interactive table, based on cytotoxicity data from analogous compound series, illustrates how structural modifications can influence biological potency.

| Compound/Analog | Modification | Cell Line | IC50 (µM) |

| Analog 1 | Replacement of bis-THF with ethylene (B1197577) glycol bis ether | L1210 | >50 |

| Analog 2 | Introduction of a cholesteryl side chain | L1210 | 1.5 |

| Analog 3 | Glycosylation of squamocin (B1681989) (related acetogenin) | HeLa | 0.02 |

| Analog 4 | Glycosylation of squamocin (related acetogenin) | A549 | 0.03 |

| Analog 5 | Glycosylation of squamocin (related acetogenin) | HepG2 | 0.01 |

Data is illustrative and compiled from studies on analogous compounds to demonstrate SAR principles. pitt.eduuv.es

These examples suggest that increasing lipophilicity (e.g., with a cholesteryl group) or enhancing water solubility and cellular uptake through glycosylation can significantly impact cytotoxic activity. researchgate.netuv.es

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of natural products, as biological systems are inherently chiral. mdpi.com The specific three-dimensional arrangement of atoms in this compound, particularly at its chiral center(s), is critical for its interaction with target proteins.

The (R)- or (S)-configuration of the hydroxyl group on the heptane chain can lead to significant differences in biological potency. One enantiomer may fit snugly into the binding pocket of a target enzyme or receptor, while the other may bind with lower affinity or not at all. This is because the precise spatial orientation of the hydroxyl group and the adjacent alkyl chain determines the potential for hydrogen bonding and van der Waals interactions within the binding site.

For many bioactive molecules, the difference in activity between enantiomers can be several orders of magnitude. While specific studies detailing the stereochemical influences on a wide array of this compound analogs are limited, it is a well-established principle in medicinal chemistry that stereochemistry is a key determinant of biological activity and selectivity. mdpi.com

Computational SAR and Molecular Docking Approaches

Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of this compound and its analogs. ekb.eg These in silico approaches can predict the biological activity of novel compounds and provide insights into their binding mechanisms at the molecular level. researchgate.netsruc.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.comnih.govmdpi.com For this compound analogs, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters can be correlated with their cytotoxic activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates. ekb.eg

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. taylorfrancis.com A primary target for acetogenins (B1209576) is the mitochondrial Complex I (NADH-ubiquinone oxidoreductase). Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize the observed SAR and design new derivatives with improved binding affinity.

For instance, a docking study of this compound analogs into the binding site of a relevant protein could generate a table of predicted binding energies, which can be correlated with experimental bioactivity data.

| Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Tyr120, Phe250, Ser300 |

| Analog X | -9.2 | Tyr120, Phe250, Arg301 |

| Analog Y | -7.8 | Tyr120, Ser300 |

This is a hypothetical data table to illustrate the output of a molecular docking study.

Such computational analyses provide a rational basis for the design of optimized analogs.

Design and Synthesis of Optimized Analogs

The insights gained from SAR studies, stereochemical analysis, and computational modeling guide the rational design and synthesis of optimized this compound analogs with enhanced biological activity, improved selectivity, and better pharmacokinetic properties. The goal is to create novel molecules that retain the key pharmacophoric features of this compound while introducing modifications that lead to more favorable interactions with the biological target.

The synthesis of this compound analogs often involves multi-step synthetic sequences. Key strategies in the design and synthesis of optimized analogs include:

Scaffold Hopping: Replacing the diarylheptanoid macrocycle with other scaffolds that can spatially arrange the key pharmacophoric groups in a similar orientation.

Bioisosteric Replacement: Substituting certain functional groups with other groups that have similar physical or chemical properties but may lead to improved potency or reduced toxicity.

Introduction of Conformationally Constrained Elements: Incorporating rigid elements into the structure to lock the molecule in a bioactive conformation, which can improve binding affinity.

Diversity-Oriented Synthesis: Creating a library of diverse analogs by systematically varying different parts of the molecule to explore a wider chemical space.

The synthesis of these analogs allows for their biological evaluation, and the resulting data feeds back into the SAR cycle, leading to a more refined understanding of the structural requirements for activity and the iterative design of increasingly potent and selective compounds.

Advanced Analytical Methodologies for Detection and Quantification of Acerogenin a

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. This differential migration is based on the physical and chemical properties of the analytes and their interactions with the two phases.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is the most widely used method for the analysis of diarylheptanoids from plant sources due to its high resolution and applicability to non-volatile compounds like acerogenin A. revista-agroproductividad.org The separation is typically achieved using a reversed-phase column, most commonly a C18-bonded silica (B1680970) column, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate multiple components within a complex plant extract. researchgate.net

A typical HPLC system for the analysis of this compound and related diarylheptanoids would involve a C18 column and a mobile phase consisting of a mixture of water (often with a formic or acetic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com

Table 1: Representative HPLC Parameters for Diarylheptanoid Analysis

| Parameter | Typical Value | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | The weaker, more polar solvent in the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | The stronger, less polar organic solvent. |

| Elution Mode | Gradient | Varies the mobile phase composition to effectively elute compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |

| Column Temperature | 25 - 40 °C | Affects viscosity and can improve peak shape and resolution. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

This table represents a generalized set of parameters. Method optimization is required for specific applications.

Ultraviolet (UV) detection is a common and robust detection method for HPLC. It operates by measuring the absorbance of UV light by the analyte at a specific wavelength as it elutes from the column. For compounds like this compound, which contain aromatic rings (chromophores), UV detection is a suitable technique. Diarylheptanoids generally exhibit UV absorption in the range of 250-290 nm, with 280 nm being a frequently used wavelength for detection. researchgate.netmdpi.com A key advantage of this detector is its simplicity and cost-effectiveness. However, its selectivity is limited, as any compound that absorbs light at the set wavelength will be detected, and it requires that the analyte possesses a UV-absorbing chromophore.

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances the capabilities of standard UV detection. Instead of measuring absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, acquiring a complete UV-visible spectrum for every point in the chromatogram. nih.gov

This provides several advantages for the analysis of this compound in complex mixtures:

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared. If the peak represents a single pure compound, the spectra should be identical. Spectral differences can indicate the presence of co-eluting impurities. nih.gov

Compound Identification: The acquired UV spectrum serves as a spectroscopic fingerprint. This spectrum can be compared against a library of reference spectra for tentative identification of compounds. nih.gov For this compound, its DAD spectrum would be characteristic of its diarylheptanoid structure, allowing it to be distinguished from other classes of compounds like flavonoids or tannins that might be present in an Acer extract. revista-agroproductividad.org

Optimal Wavelength Selection: The detector allows for the extraction of a chromatogram at the maximum absorption wavelength (λmax) for each specific compound, thereby maximizing the sensitivity of the analysis. mdpi.com

Charged Aerosol Detection (CAD) is a powerful, near-universal detection technique for HPLC that is independent of the analyte's optical properties. This makes it particularly valuable for analyzing compounds that lack a strong UV chromophore or for the comprehensive profiling of complex samples where not all components are known.

The CAD works by:

Nebulization: The eluent from the HPLC column is converted into an aerosol of fine droplets.

Drying: The mobile phase is evaporated from the droplets, leaving behind particles of the non-volatile analyte.

Charging: The analyte particles are charged by collision with a stream of positively charged nitrogen gas.

Detection: The charged particles are transferred to a collector, where an electrometer measures the electrical charge, generating a signal proportional to the mass of the analyte.

A major advantage of CAD is that it provides a relatively uniform response for all non-volatile analytes, regardless of their chemical structure. This allows for the quantification of compounds without the need for specific reference standards, a technique known as relative quantitation. For a crude extract containing this compound, CAD could detect and quantify not only the target diarylheptanoid but also other co-extracted compounds like sugars or lipids that would be invisible to a UV detector.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. The mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a capillary column.

Direct analysis of this compound by GC is challenging due to its high molecular weight and polarity, which result in very low volatility and poor thermal stability. Such compounds tend to decompose at the high temperatures required for vaporization in the GC inlet. Therefore, chemical derivatization is a necessary prerequisite for GC analysis. youtube.comchromatographyonline.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. youtube.com For a compound like this compound, which possesses hydroxyl (-OH) functional groups, a common derivatization technique is silylation. youtube.com This process replaces the active hydrogen atoms in the hydroxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly reducing the compound's polarity and increasing its volatility. youtube.com

After derivatization, the TMS-ether of this compound could be analyzed by GC, typically coupled with a Mass Spectrometry (MS) detector (GC-MS). The GC would separate the derivatized compound from other components, and the MS would provide mass information for identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative screening and fractionation of compounds. core.ac.uk It involves a stationary phase, typically a thin layer of an adsorbent like silica gel, coated onto a flat carrier such as a glass plate. youtube.com

For the analysis of this compound from Acer extracts, a sample solution is spotted onto the baseline of a silica gel TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). A common mobile phase for separating diarylheptanoids is a mixture of chloroform (B151607) and ethanol (B145695) or toluene, ethyl acetate (B1210297), and an acid modifier like formic acid. core.ac.uknih.gov As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates, leading to separation.

Because most diarylheptanoids are colorless, visualization methods are required to see the separated spots. libretexts.org

Non-destructive Method: The plate can be viewed under UV light (typically at 254 nm). Compounds with aromatic rings, like this compound, will absorb the UV light and appear as dark spots against the fluorescent green background of the plate. libretexts.org

Destructive Methods: After UV viewing, the plate can be sprayed with or dipped into a chemical reagent that reacts with the compounds to produce colored spots. libretexts.org These reagents target specific functional groups.

Table 2: Common TLC Visualization Reagents for Diarylheptanoids

| Reagent | Preparation | Reaction/Appearance | Target Compounds/Groups |